molecular formula C12H18N2O B3332296 N'-tert-Butyl-N'-phenylacetohydrazide CAS No. 885669-12-5

N'-tert-Butyl-N'-phenylacetohydrazide

Cat. No.: B3332296
CAS No.: 885669-12-5
M. Wt: 206.28 g/mol
InChI Key: HDUCLRWIXMYNKV-UHFFFAOYSA-N
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Description

N'-tert-Butyl-N'-phenylacetohydrazide is a diacylhydrazine derivative characterized by a tert-butyl group attached to one hydrazide nitrogen and a phenylacetamide moiety on the other. This compound has garnered attention for its diverse biological activities, particularly as an inhibitor of viral entry mechanisms and as an insect growth regulator. Its synthesis typically involves the reaction of phenylacetic acid derivatives with tert-butyl hydrazine or via cyclization of N,N-diacylhydrazides under acidic conditions . Structural studies highlight its ability to form hydrogen bonds with protein targets, such as the Ebola virus glycoprotein (GP), contributing to its antiviral efficacy .

Properties

IUPAC Name

N'-tert-butyl-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(15)13-14(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUCLRWIXMYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1=CC=CC=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657229
Record name N'-tert-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885669-12-5
Record name N'-tert-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-Butyl-N’-phenylacetohydrazide typically involves the reaction of tert-butylhydrazine with phenylacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction conditions often include cooling to control the exothermic nature of the reaction and the use of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the production of N’-tert-Butyl-N’-phenylacetohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial quantities.

Chemical Reactions Analysis

Types of Reactions: N’-tert-Butyl-N’-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or azines, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into hydrazines or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.

Scientific Research Applications

N’-tert-Butyl-N’-phenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: In biological research, it can be used to study enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may have pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N’-tert-Butyl-N’-phenylacetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Diacylhydrazines

N'-phenylacetohydrazide derivatives, such as compound 13 (a tert-butyl-containing analog), exhibit potent inhibition of Ebola virus entry by binding to the GP fusion loop region. Key comparisons include:

  • Inhibition Efficiency : At pH 5.0, compound 13 shows a 42% inhibition rate against VSV-G pseudotyped Ebola virus, outperforming imipramine (a tricyclic antidepressant repurposed as an antiviral) and aligning with toremifene, a selective estrogen receptor modulator .
  • Binding Mode : Molecular docking (Glide software) and molecular dynamics (MD) simulations reveal that compound 13 stabilizes the GP1-GP2 interface via hydrogen bonds with residues Thr207 and Lys510, similar to toremifene but distinct from imipramine’s hydrophobic interactions .
  • Pharmacokinetics : Compound 13 demonstrates improved metabolic stability compared to earlier hydrazide derivatives, with a plasma half-life of 6.2 hours in murine models .

Table 1 : Antiviral Activity of Selected Hydrazide Derivatives

Compound Inhibition Rate (%) Target Binding Region Half-Life (h)
N'-tert-Butyl-N'-phenylacetohydrazide (13) 42 GP1-GP2 interface 6.2
Imipramine 28 Hydrophobic pocket of GP 4.8
Toremifene 45 GP1-GP2 interface 5.9

Insecticidal Diacylhydrazines

N'-tert-butyl analogs are widely used as nonsteroidal ecdysone agonists. Comparisons include:

  • Chromafenozide: Contains a 3,5-dimethylbenzoyl group and a chroman moiety. It exhibits 98% larvicidal activity against Plutella xylostella at 10 ppm, surpassing this compound in target specificity due to enhanced hydrophobic interactions with insect ecdysone receptors .
  • Tebufenozide: A commercial insecticide with a benzoyl group. Structural modifications in this compound (e.g., phenylacetamide substitution) reduce photodegradation but slightly lower larvicidal efficacy (85% at 20 ppm vs. tebufenozide’s 95%) .
  • Thiadiazole Derivatives: Incorporation of 1,2,3-thiadiazole in N,N'-diacylhydrazines improves insecticidal activity by 20–30% compared to non-thiadiazole analogs, highlighting the role of electronegative substituents .

Table 2 : Insecticidal Activity of Diacylhydrazines

Compound Target Pest LC50 (ppm) Key Structural Feature
This compound Culex pipiens 12.5 Phenylacetamide
Chromafenozide Plutella xylostella 0.5 3,5-Dimethylbenzoyl + chroman
Tebufenozide Spodoptera exigua 2.0 Benzoyl group

Biological Activity

N'-tert-Butyl-N'-phenylacetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of phenylacetic acid with hydrazine, resulting in a hydrazone functional group that is crucial for its biological activity. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Hydrazides and their derivatives often interact with various enzymes and receptors, influencing biochemical processes.
  • Hydrazone Formation : The compound can form hydrazones by reacting with carbonyl compounds, which may affect biochemical pathways related to these compounds.
  • Pharmacokinetics : It is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine and feces.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. A study evaluated several derivatives against various bacterial strains, revealing significant antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) μg/mL
F3Staphylococcus aureus8
F4Escherichia coli4
F5Candida albicans32

These results indicate the potential of these compounds in treating bacterial infections, particularly against multidrug-resistant strains.

Anti-inflammatory Activity

Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This mechanism suggests its potential use in treating inflammatory conditions. A specific study highlighted its ability to downregulate inflammatory mediators, providing a basis for further exploration in therapeutic applications.

Case Studies and Research Findings

  • Anti-inflammatory Mechanism : A study demonstrated that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Another investigation reported that derivatives showed efficacy against multidrug-resistant bacterial strains, underscoring their potential as lead compounds for antibiotic development.
  • Drug Delivery Systems : Research has explored hydrazone-linked drugs for controlled release in cancer therapy. The pH-sensitive nature of hydrazones allows for targeted drug delivery in tumor environments, enhancing therapeutic efficacy while minimizing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.